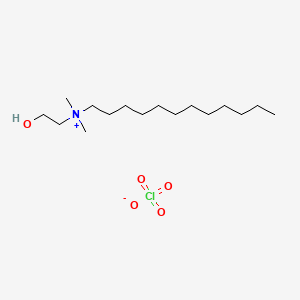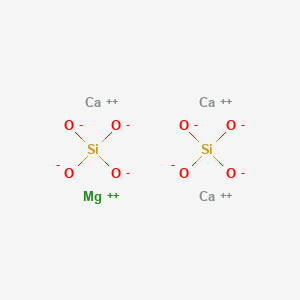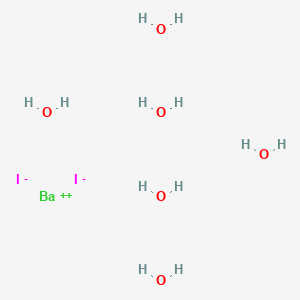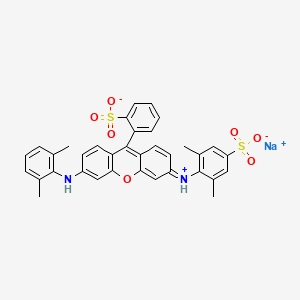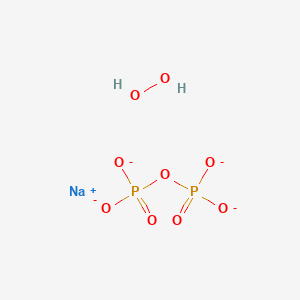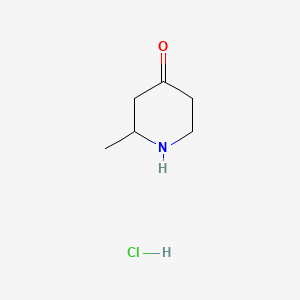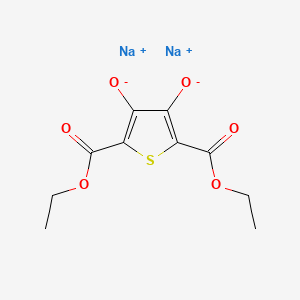
Lithium aluminum oxide: (Lithium aluminate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Lithium aluminum oxide can be synthesized through several methods:
Solid-State Reaction: This method involves the reaction of lithium carbonate (Li2CO3) with aluminum oxide (Al2O3) at high temperatures.
Wet Chemical Method: This involves the reaction of lithium hydroxide (LiOH) with aluminum nitrate (Al(NO3)3) in an aqueous solution, followed by precipitation and calcination.
Sol-Gel Method: This method uses lithium alkoxide and aluminum alkoxide as precursors, which undergo hydrolysis and polycondensation to form a gel.
Hydrothermal Synthesis: This method involves the reaction of lithium hydroxide with aluminum oxide under high pressure and temperature conditions.
Chemical Reactions Analysis
Lithium aluminum oxide undergoes various chemical reactions, including:
Oxidation: It can react with oxygen at high temperatures to form lithium oxide (Li2O) and aluminum oxide (Al2O3).
Reduction: Lithium aluminum oxide can be reduced by hydrogen to form lithium hydride (LiH) and aluminum oxide.
Substitution: It can react with other metal oxides to form mixed metal aluminates.
Common reagents used in these reactions include lithium hydroxide, aluminum nitrate, and hydrogen gas. The major products formed are lithium oxide, aluminum oxide, and lithium hydride .
Scientific Research Applications
Lithium aluminum oxide has a wide range of scientific research applications:
Microelectronics: It is used as a lattice-matching substrate for gallium nitride (GaN) in microelectronic devices.
Nuclear Technology: It serves as a solid tritium breeder material for preparing tritium fuel for nuclear fusion.
Energy Storage: Lithium aluminum oxide is used in lithium-ion batteries to enhance the electrochemical performance of cathode materials.
Fuel Cells: It acts as an inert electrolyte support material in molten carbonate fuel cells.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and biomedical imaging.
Mechanism of Action
The mechanism of action of lithium aluminum oxide varies depending on its application:
In Microelectronics: It provides a stable lattice structure that matches well with gallium nitride, improving the performance of electronic devices.
In Nuclear Technology: It acts as a tritium breeder, facilitating the production of tritium fuel for nuclear fusion.
In Energy Storage: It enhances the ionic conductivity and stability of cathode materials in lithium-ion batteries.
Comparison with Similar Compounds
Lithium aluminum oxide can be compared with other similar compounds such as:
Lithium Titanate (Li2TiO3): Used in lithium-ion batteries, it has a lower energy density compared to lithium aluminum oxide but offers higher stability and safety.
Lithium Cobalt Oxide (LiCoO2): Commonly used in lithium-ion batteries, it has a higher energy density but is more expensive and less stable than lithium aluminum oxide.
Lithium Iron Phosphate (LiFePO4): Known for its safety and stability, it has a lower energy density compared to lithium aluminum oxide.
Lithium aluminum oxide stands out due to its high melting point, stability, and versatility in various applications.
Properties
CAS No. |
11089-89-7 |
|---|---|
Molecular Formula |
AlLiO+2 |
Molecular Weight |
49.9 g/mol |
IUPAC Name |
aluminum;lithium;oxygen(2-) |
InChI |
InChI=1S/Al.Li.O/q+3;+1;-2 |
InChI Key |
INKOOIVAYVLIFZ-UHFFFAOYSA-N |
SMILES |
[Li+].[O-2].[Al+3] |
Canonical SMILES |
[Li+].[O-2].[Al+3] |
Synonyms |
Lithium aluminum oxide: (Lithium aluminate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


